

Camptotheca Acuminata as a Source of CIL-102: An In-depth Technical Guide

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Compound of Interest

Compound Name: CIL-102

Cat. No.: B1196993

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Introduction

Camptotheca acuminata, also known as the "happy tree," is a deciduous tree native to China. It is a well-known source of the quinoline alkaloid camptothecin (CPT), a potent anti-tumor agent. [1][2][3] CPT and its derivatives function by inhibiting topoisomerase I, an enzyme crucial for DNA replication, leading to cell death in cancer cells. [2][4][5] However, the clinical use of CPT is limited by its poor water solubility and instability. [5][6] This has led to the development of numerous synthetic and semi-synthetic derivatives to improve its therapeutic index. [2][4]

One such derivative is **CIL-102**, chemically identified as 1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone. [1][7][8] While often referred to as a derivative of a Camptotheca acuminata alkaloid, it is important to note that **CIL-102** is a synthetic compound, a dictamine analog, and not a natural product found within the plant itself. [9] This guide provides a comprehensive technical overview of **CIL-102**, focusing on its synthesis, biological activities, and the experimental protocols used for its evaluation, aimed at researchers, scientists, and drug development professionals.

Chemical Properties of CIL-102

Property	Value
Systematic Name	1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone
Synonyms	CIL-102
Molecular Formula	C ₁₉ H ₁₄ N ₂ O ₂
Molecular Weight	302.33 g/mol
CAS Number	479077-76-4
Appearance	Solid
Solubility	DMSO: 12 mg/mL
SMILES	<chem>CC(=O)c1ccc(Nc2c3ccccc3nc4ccc24)cc1</chem>
InChI Key	VJDPGTFIMDGXDQ-UHFFFAOYSA-N

Synthesis of CIL-102

A detailed, step-by-step synthesis protocol for **CIL-102** is not readily available in the reviewed literature. However, the synthesis of 4-anilino-furo[2,3-b]quinoline derivatives, the structural class to which **CIL-102** belongs, has been described. The general approach involves the reaction of a dichloro-furo[2,3-b]quinoline intermediate with an appropriate aniline derivative. For **CIL-102**, this would likely involve the reaction of 3,4-dichloro-furo[2,3-b]quinoline with 4-aminoacetophenone. Further purification would then be carried out to yield the final product.

Biological Activity and Mechanism of Action

CIL-102 has demonstrated potent anti-tumor activity in a variety of cancer cell lines. Its primary mechanisms of action include the inhibition of cell proliferation, induction of cell cycle arrest at the G2/M phase, and the triggering of apoptosis.

Inhibition of Cancer Cell Proliferation

CIL-102 exhibits significant cytotoxicity against a broad range of human cancer cell lines. The growth inhibitory effects are typically quantified by GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) values.

Cell Line	Cancer Type	GI50/IC50 (μM)	Reference
Mean of 60 cell lines	Various	GI50: 0.025	[8][10]
PC-3	Prostate Cancer	IC50: 2.69	[11]
A549	Non-small-cell lung	IC50: 0.61	[11]
MCF-7	Breast Cancer	IC50: 0.31	[11]
DLD-1	Colorectal Cancer	-	[12]
HAT-116	Colorectal Cancer	-	[12]
UO-31	Renal Cancer	GI50: 0.03	[8]
UACC-257	Melanoma	GI50: <0.01	[8]
UACC-62	Melanoma	GI50: <0.01	[8]
HOP-62	Non-small-cell lung	GI50: <0.01	[10]
NCI-H460	Non-small-cell lung	GI50: 0.01	[10]
NCI-H522	Non-small-cell lung	GI50: <0.01	[10]

Induction of G2/M Cell Cycle Arrest

A key mechanism of **CIL-102**'s anti-cancer activity is its ability to halt the cell cycle at the G2/M transition, preventing cancer cells from dividing.

Cell Line	Treatment	% of Cells in G2/M Phase	Reference
DLD-1	1 μ M CIL-102 for 6h	22 \pm 2	[13]
DLD-1	1 μ M CIL-102 for 12h	35 \pm 2	[13]
DLD-1	1 μ M CIL-102 for 24h	52 \pm 2	[13]
LNCaP C-81	1 μ M CIL-102 derivative 1 for 72h	3-fold increase	[6]
LNCaP C-81	1 μ M CIL-102 derivative 22 for 72h	~50% increase	[6]
LNCaP C-81	1 μ M CIL-102 derivative 23 for 72h	~50% increase	[6]

Induction of Apoptosis

CIL-102 is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This is a critical process for eliminating malignant cells.

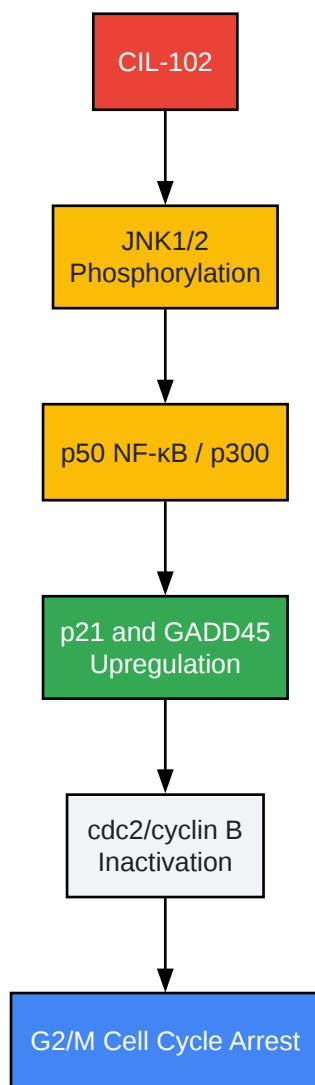
Cell Line	Treatment	% of Annexin V-positive cells	Reference
DLD-1	1 μ M CIL-102 for 6h	12 \pm 4	[13]
DLD-1	1 μ M CIL-102 for 12h	13 \pm 2	[13]
DLD-1	1 μ M CIL-102 for 24h	26 \pm 3	[13]
DLD-1	CIL-102 (dose-dependent)	8% (control), 23%, 28%	[7][14]

Signaling Pathways Involved

CIL-102 exerts its effects through the modulation of several key signaling pathways.

1. JNK/NF- κ B Signaling Pathway in Colorectal Cancer:

In human colorectal cancer cells (DLD-1), **CIL-102** activates the JNK1/2 and p50 NF- κ B/p300 pathways.[1][15] This leads to the upregulation of p21 and GADD45, which in turn inactivates the cdc2/cyclin B complex, resulting in G2/M cell cycle arrest.[1][15]

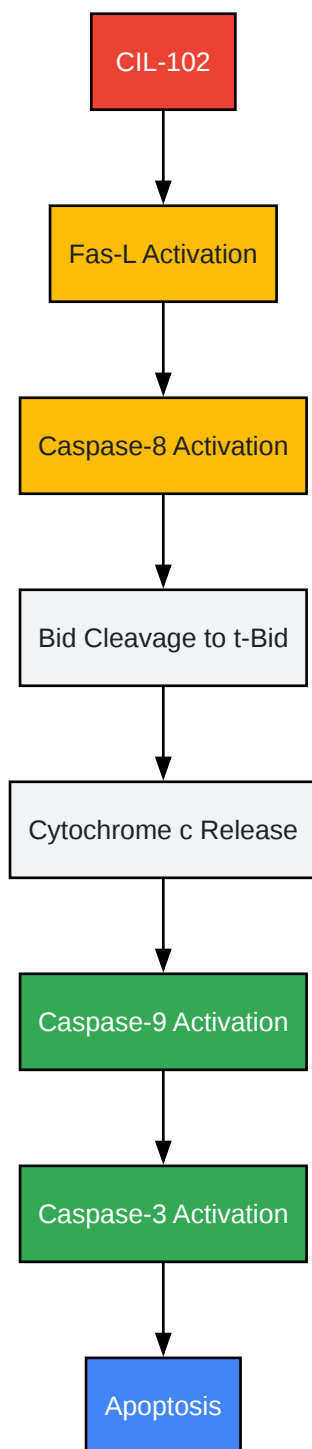


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JNK/NF- κ B Signaling in Colorectal Cancer

2. Extrinsic Apoptosis Pathway in Colorectal Cancer:

CIL-102 also triggers the extrinsic apoptosis pathway in DLD-1 cells by activating Fas-L.[1][13] This leads to the activation of caspase-8, cleavage of Bid, release of cytochrome c from the mitochondria, and subsequent activation of caspases-9 and -3, culminating in apoptosis.[1][13]

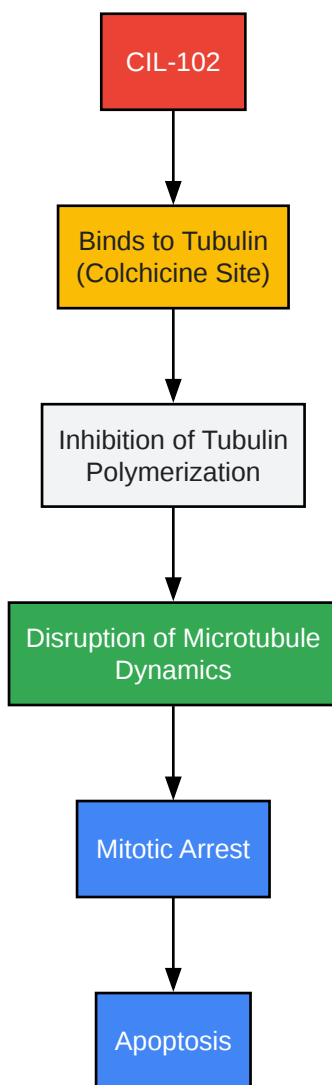


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Extrinsic Apoptosis Pathway

3. Tubulin Polymerization Inhibition:

CIL-102 has been shown to bind to tubulin at the colchicine binding site, thereby inhibiting tubulin polymerization.[8][9][16] This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis.[8][9][16]



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Tubulin Polymerization Inhibition Pathway

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of **CIL-102** on the viability of cancer cells.

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells per well and allow them to adhere overnight.
- **Treatment:** Treat the cells with various concentrations of **CIL-102** (e.g., 0.1 to 10 μ M) and a vehicle control (e.g., 0.1% DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** After the treatment period, add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps for analyzing the cell cycle distribution of **CIL-102**-treated cells. [\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

- **Cell Culture and Treatment:** Culture cells to 70-80% confluency and treat with **CIL-102** at the desired concentration and for the specified duration.
- **Cell Harvesting:** Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.
- **Fixation:** Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.
- **Staining:** Centrifuge the fixed cells, wash with PBS, and resuspend in 500 μ L of a solution containing propidium iodide (PI) (50 μ g/mL) and RNase A (100 μ g/mL).
- **Incubation:** Incubate the cells in the dark at room temperature for 30 minutes.
- **Flow Cytometry Analysis:** Analyze the cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI-stained cells.

- Data Analysis: Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol is for the quantification of apoptotic cells after **CIL-102** treatment.

- Cell Treatment: Treat cells with **CIL-102** as required for the experiment.
- Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
- Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
- Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
- Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Western Blot Analysis

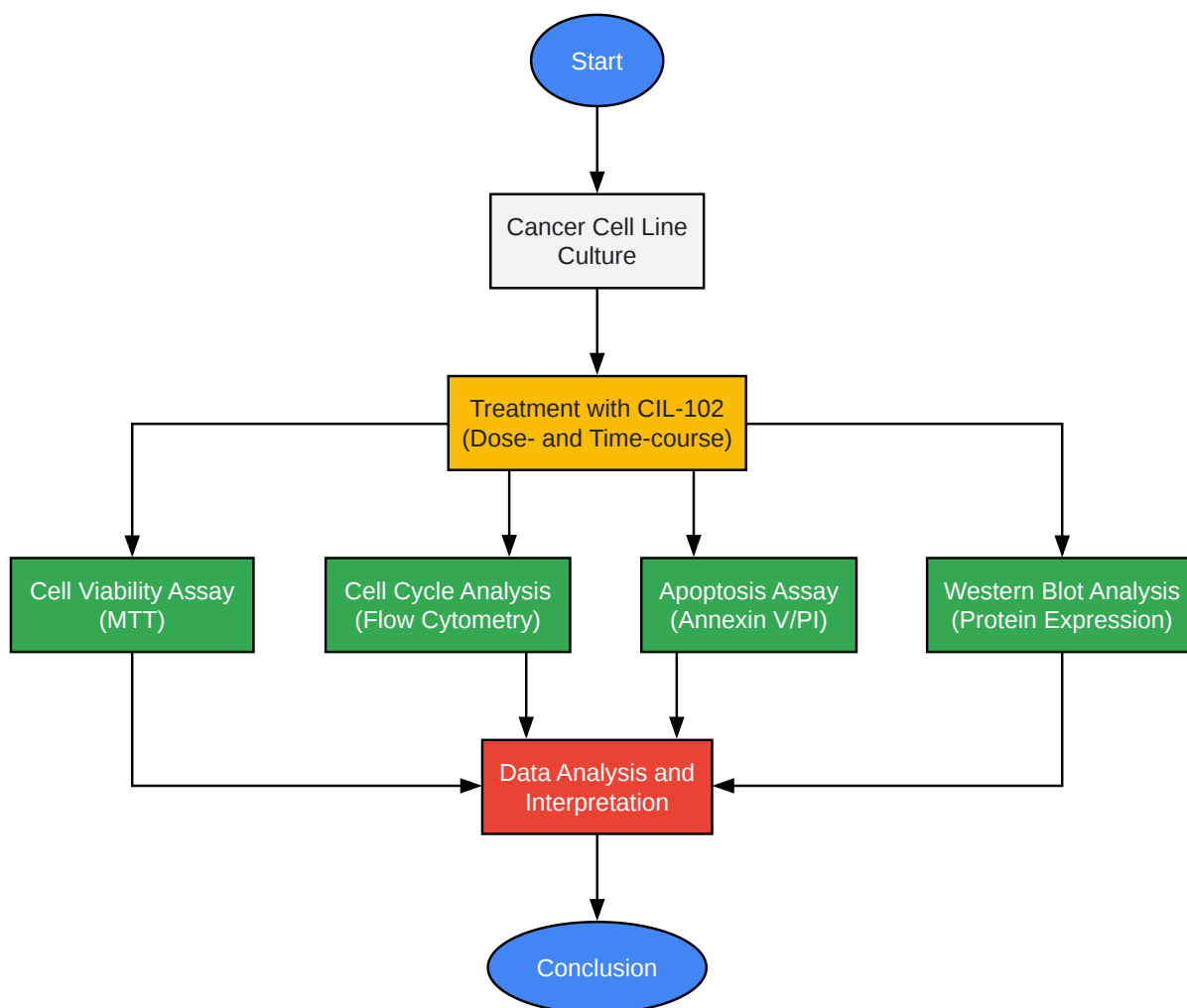
This protocol describes the detection of specific protein expression levels in **CIL-102**-treated cells.[\[3\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

- Protein Extraction: Lyse the **CIL-102**-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

- **Protein Transfer:** Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- **Analysis:** Quantify the band intensities and normalize to a loading control (e.g., β -actin or GAPDH).

Experimental Workflow

The following diagram illustrates a general workflow for investigating the anti-cancer effects of **CIL-102**.



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General Experimental Workflow

Conclusion

CIL-102, a synthetic furo[2,3-b]quinoline derivative inspired by the natural product camptothecin from *Camptotheca acuminata*, is a potent anti-cancer agent with a multi-faceted mechanism of action. It effectively inhibits the proliferation of a wide range of cancer cells by inducing G2/M cell cycle arrest and apoptosis through the modulation of key signaling pathways, including JNK/NF- κ B and the extrinsic apoptosis pathway, as well as by disrupting microtubule dynamics. The detailed experimental protocols and compiled quantitative data presented in this guide provide a valuable resource for researchers and drug development

professionals working on novel cancer therapeutics. Further investigation into the in vivo efficacy and safety profile of **CIL-102** is warranted to fully assess its potential as a clinical drug candidate.

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